1-(6-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one
Description
1-(6-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one is a boron-containing indole derivative with a fluorinated aromatic system and a branched ketone substituent. The compound features a pinacol boronate ester group at the 7-position of the indole core, a fluorine atom at the 6-position, and a 2,2-dimethylpropan-1-one moiety at the 1-position. The fluorine substituent likely enhances metabolic stability and binding affinity in biological contexts, while the boronate ester enables participation in transition-metal-catalyzed transformations .
Properties
Molecular Formula |
C19H25BFNO3 |
|---|---|
Molecular Weight |
345.2 g/mol |
IUPAC Name |
1-[6-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C19H25BFNO3/c1-17(2,3)16(23)22-11-10-12-8-9-13(21)14(15(12)22)20-24-18(4,5)19(6,7)25-20/h8-11H,1-7H3 |
InChI Key |
XPLHUOXWMXFJKH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2N(C=C3)C(=O)C(C)(C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one typically involves multiple stepsThe reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorine and boron groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-(6-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the development of fluorescent probes for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 1-(6-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The fluorine and boron groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and selectivity for its targets. Additionally, the indole moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Key Observations :
Comparison with Other Methods :
- Indazole Derivatives : describes borylation of 6-bromoindazole, requiring harsher conditions due to indazole’s reduced reactivity compared to indole.
- Halogenated Analogs : Bromine-substituted derivatives (e.g., ) often require higher catalyst loading for Suzuki coupling due to weaker C–Br bond activation compared to C–F bonds .
Physicochemical Properties
Notes:
- Fluorine’s electronegativity may reduce electron density at the boronate site, slightly slowing coupling kinetics compared to non-fluorinated analogs .
Biological Activity
The compound 1-(6-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one is a fluorinated derivative of indole that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₆BFO₃
- Molecular Weight : 262.08 g/mol
- CAS Number : 2614262-12-1
The biological activity of this compound is largely attributed to its interaction with various molecular targets involved in cancer progression and other diseases. The presence of the fluorine atom enhances metabolic stability and alters the electronic properties of the molecule, potentially improving its binding affinity to target proteins.
Key Mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have shown the ability to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation.
- σ₂ Receptor Interaction : The σ₂ receptor is implicated in various neoplastic processes; compounds targeting this receptor may have therapeutic potential against cancer.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The average IC₅₀ values indicate its potency:
| Compound | Cell Line | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 1-(6-Fluoro...) | A375 (melanoma) | 5.5 | |
| 1-(6-Fluoro...) | MCF7 (breast) | 4.0 | |
| 1-(6-Fluoro...) | HeLa (cervical) | 3.8 |
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of fluorinated indoles, it was found that the compound exhibited significant antiproliferative activity against human melanoma cells. The mechanism was attributed to G₂/M phase arrest and induction of apoptosis in treated cells.
Case Study 2: Metabolic Stability
Another study focused on the metabolic stability of fluorinated derivatives in human liver microsomes (HLM). The compound demonstrated improved half-life compared to non-fluorinated analogs, suggesting a reduced rate of metabolic degradation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
